Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is a complex organic compound with a molecular structure that includes a piperidine ring, a pyridazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine and pyridazine structures. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through nucleophilic substitution reactions, often involving chloropyridazine derivatives.
Coupling Reactions: The piperidine and pyridazine rings are coupled using reagents such as methylamine and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridazine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 4-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-9-7-12(8-10-22)11-21(4)15(23)13-5-6-14(18)20-19-13/h5-6,12H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOQARQSYXYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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